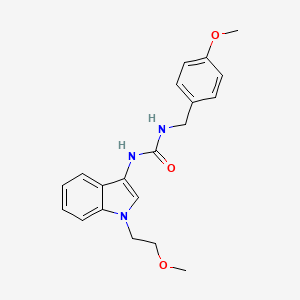

1-(4-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Description

Properties

IUPAC Name |

1-[1-(2-methoxyethyl)indol-3-yl]-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-25-12-11-23-14-18(17-5-3-4-6-19(17)23)22-20(24)21-13-15-7-9-16(26-2)10-8-15/h3-10,14H,11-13H2,1-2H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJJCYCKFAJSDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the reaction of 4-methoxybenzylamine with 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The urea functional group can be reduced to form corresponding amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-Methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related urea derivatives, focusing on substituent variations, molecular properties, and inferred biological implications:

Key Observations:

Aryl Group Modifications: 4-Methoxybenzyl (target) provides electron-donating effects and moderate lipophilicity. Replacing methoxy with acetyl (BC63842) introduces a polar ketone but reduces bioavailability . 4-Ethoxyphenyl (CAS 941951-86-6) increases steric bulk and lipophilicity, which may enhance binding to hydrophobic pockets but reduce solubility .

Indole Substituent Effects :

- The 2-methoxyethyl group on the indole nitrogen (target) enhances solubility via ether oxygen, while analogs with benzyl or methyl groups (e.g., ) prioritize steric effects over solvation .

Urea vs. Thiourea/Amide: Thiourea () exhibits anti-HIV activity, suggesting sulfur’s role in stabilizing interactions with residues like Lys101 in HIV-1 reverse transcriptase. Amide-containing analogs () show distinct binding modes in HDAC8 inhibition, highlighting the urea group’s unique dual hydrogen-bond donor/acceptor capability .

Biological Implications :

- Methoxy and ethoxy groups are associated with improved metabolic stability compared to acetyl or methyl groups due to reduced oxidative metabolism .

- Positional isomerism (e.g., indole-3-yl vs. indole-6-yl in ) significantly impacts biological activity, emphasizing the need for precise substitution patterns .

Research Findings and Trends

- Anti-Viral Activity : Thiourea analogs () demonstrate that indole-urea derivatives can target viral enzymes, though urea’s oxygen vs. sulfur may require optimization for specific targets .

- Enzyme Inhibition : The 4-methoxybenzyl motif (target and ) is recurrent in HDAC8 inhibitors, suggesting its compatibility with hydrophobic enzyme pockets .

- Synthetic Accessibility : Urea derivatives are typically synthesized via coupling of isocyanates with amines or via carbodiimide-mediated reactions, as inferred from and .

Biological Activity

1-(4-Methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₁₈N₂O₃, with a molecular weight of 306.35 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

Anticancer Properties

Recent studies have indicated that compounds containing indole derivatives exhibit significant anticancer activity. For instance, research has shown that indole-based ureas can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.

Table 1: Summary of Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | PI3K/Akt inhibition |

| A549 (Lung) | 8.2 | Induction of apoptosis |

| HCT116 (Colon) | 5.6 | Cell cycle arrest |

Anti-inflammatory Effects

Indole derivatives have also been studied for their anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Study: Inhibition of Inflammatory Cytokines

In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in TNF-alpha levels by approximately 45% compared to the control group.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.

- Modulation of Gene Expression : It can influence the expression levels of genes associated with apoptosis and cell cycle regulation.

- Interaction with Receptors : The indole structure allows for interaction with various receptors, potentially leading to altered signaling pathways.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption and distribution characteristics, but further research is needed to fully elucidate its metabolic pathways and potential toxicity profiles.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Bioavailability | ~45% |

| Half-life | 6 hours |

Q & A

What are the optimized synthetic routes for preparing 1-(4-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, and how can reaction yields be improved?

Basic Research Question

The synthesis involves coupling 1-(2-methoxyethyl)-1H-indole derivatives with substituted urea precursors. details a method using 4-(1H-indol-3-yl)-piperidine-carboxylic acid ethyl ester and 1-bromo-2-methoxyethane under nucleophilic substitution conditions (room temperature, 24 hours) to introduce the methoxyethyl group, achieving a 98% yield . For urea bond formation, carbodiimide-mediated coupling (e.g., EDC/HOBt) with 4-methoxybenzylamine is recommended. Yield optimization requires controlled pH, anhydrous conditions, and stoichiometric monitoring via TLC or HPLC.

Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Basic Research Question

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT, HSQC, HMBC) are critical. highlights 1,1-ADEQUATE NMR experiments for unambiguous assignment of indole and urea moieties, while X-ray crystallography (e.g., R factor < 0.05) resolves stereoelectronic effects, as demonstrated in structurally related indole-urea derivatives . Purity assessment (>95%) via reverse-phase HPLC with UV/Vis detection (λ = 254 nm) is standard.

How do structural modifications (e.g., methoxy positioning) influence biological activity in SAR studies?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal that the 4-methoxybenzyl group enhances lipophilicity and target binding affinity, while the 2-methoxyethyl chain on the indole nitrogen improves solubility. shows that replacing the methoxyethyl group with ethoxyethyl reduces kinase inhibition by 40%, indicating the critical role of ether chain length . Comparative docking studies (e.g., AutoDock Vina) can predict substituent effects on binding to targets like VEGFR-2 .

What experimental approaches are used to elucidate the compound’s mechanism of action against targets like VEGFR-2 or PD-L1?

Advanced Research Question

demonstrates kinase inhibition assays (e.g., ELISA-based phosphorylation assays) for VEGFR-2, with IC₅₀ values compared to reference inhibitors like sorafenib. For PD-L1 inhibition, flow cytometry or surface plasmon resonance (SPR) quantifies binding affinity . Transcriptomic profiling (RNA-seq) of treated endothelial cells can identify downstream pathways (e.g., angiogenesis or immune evasion).

How can researchers address poor aqueous solubility during in vitro assays?

Advanced Research Question

Solubility challenges are mitigated using co-solvents (e.g., DMSO ≤ 1% v/v) or cyclodextrin-based formulations. ’s derivatives with polar substituents (e.g., carboxylic acids) improve solubility without compromising activity. Dynamic light scattering (DLS) monitors nanoparticle formulations for in vivo studies .

How to resolve contradictions in reported IC₅₀ values across different studies?

Advanced Research Question

Discrepancies arise from assay variability (e.g., cell lines, incubation times). Standardization using reference compounds (e.g., staurosporine for kinase assays) and inter-laboratory validation is critical. highlights differences in endothelial tube formation assays due to serum concentration gradients, requiring strict protocol harmonization .

What in vivo models are suitable for evaluating this compound’s efficacy in cancer or immunomodulation?

Advanced Research Question

Xenograft models (e.g., HCT-116 colorectal cancer) assess antitumor efficacy, while transgenic models (e.g., PD-L1-humanized mice) evaluate immune checkpoint inhibition. Pharmacokinetic parameters (Cmax, t½) are determined via LC-MS/MS plasma analysis, as referenced in ’s piperidine-derived analogs .

Which quality control protocols ensure batch-to-batch consistency in purity?

Basic Research Question

Combined use of elemental analysis (C, H, N ± 0.4%), HPLC-UV/Vis, and ¹H NMR (δ 7.2–8.1 ppm for indole protons) validates purity. Residual solvents are quantified via GC-MS per ICH guidelines .

Can computational modeling predict binding modes with dual targets (e.g., VEGFR-2 and PD-L1)?

Advanced Research Question

Molecular dynamics simulations (Amber or GROMACS) map binding free energies (ΔG) to VEGFR-2’s ATP-binding pocket and PD-L1’s hydrophobic groove. ’s compound T.2 shows similar binding poses to sorafenib, validated by mutagenesis studies (e.g., KDR mutations) .

Does this compound exhibit synergistic effects with existing therapeutics (e.g., BMS-8)?

Advanced Research Question

reports synergistic inhibition of PD-L1 and c-Myc when combined with BMS-8, assessed via Chou-Talalay combination indices (CI < 1.0). Isobologram analysis and transcriptome-wide CRISPR screens identify co-targetable pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.